3,4-difluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide
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Overview
Description
The compound “3,4-difluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common feature in many pharmaceutical drugs . The molecule also contains a tetrahydroquinoline group, which is a type of heterocyclic compound. These types of compounds are often found in bioactive molecules and pharmaceuticals .
Scientific Research Applications
Imaging the Sigma2 Receptor Status of Solid Tumors
A series of fluorine-containing benzamide analogs, including compounds structurally related to 3,4-difluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide, were synthesized for positron emission tomography (PET) imaging. These compounds, labeled with fluorine-18, are significant for imaging the sigma2 receptor status of solid tumors, exhibiting high tumor uptake and favorable tumor/normal tissue ratios in mice bearing EMT-6 tumor allografts (Tu et al., 2007).
Synthesis of Fluorinated Heterocycles for Pharmaceutical and Agrochemical Industries
Fluorinated heterocycles, a category that includes compounds like this compound, are synthesized via rhodium(III)-catalyzed C-H activation and coupling with 2,2-difluorovinyl tosylate. This method is notable for its application in pharmaceuticals and agrochemicals, producing various fluorinated heterocycles efficiently (Wu et al., 2017).
Synthesis and Pharmacological Studies of Novel Melanin-Concentrating Hormone Receptor Antagonists
Research involving compounds structurally similar to this compound focuses on the synthesis and structure-activity relationship studies of melanin-concentrating hormone receptor 1 antagonists. These compounds are evaluated for their potential in suppressing food intake, highlighting their significance in pharmacological studies (Kasai et al., 2012).
Mechanism of Action
For instance, it contains an indole nucleus, which is found in many bioactive compounds and is known to bind with high affinity to multiple receptors . Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
The compound also contains a difluoromethyl group, which is often used in the functionalization of diverse fluorine-containing heterocycles, core moieties of various biologically and pharmacologically active ingredients .
Future Directions
Properties
IUPAC Name |
3,4-difluoro-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O/c1-23-10-2-3-14-11-13(4-7-18(14)23)8-9-22-19(24)15-5-6-16(20)17(21)12-15/h4-7,11-12H,2-3,8-10H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYYEYVRTWYBSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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